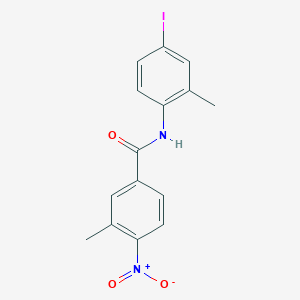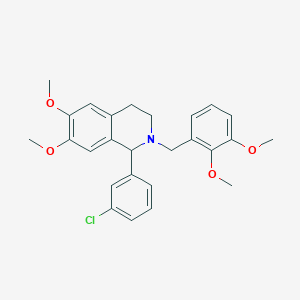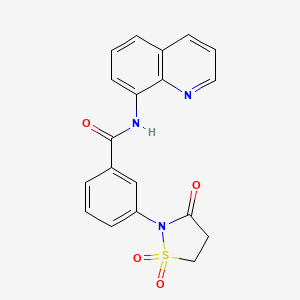![molecular formula C26H38O2 B4933920 1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene), commonly known as HBB, is an organic compound that belongs to the family of bisphenol compounds. It is used as a monomer in the production of polymers and resins, and as a cross-linking agent in the synthesis of epoxy resins. HBB has been the subject of extensive scientific research, owing to its potential applications in various fields, such as materials science, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of HBB is not well understood, but it is believed to involve the formation of covalent bonds with biological macromolecules. HBB contains two phenolic groups, which can undergo nucleophilic substitution reactions with amino acid residues in proteins, or with nucleotides in DNA and RNA. The resulting adducts can alter the structure and function of the macromolecules, leading to biological effects.
Biochemical and Physiological Effects:
HBB has been shown to exhibit a range of biochemical and physiological effects, depending on the dose and exposure route. In vitro studies have demonstrated that HBB can induce oxidative stress, DNA damage, and apoptosis in various cell lines, including human lung cells and liver cells. HBB has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and drugs.
Avantages Et Limitations Des Expériences En Laboratoire
HBB has several advantages as a research tool, including its high purity, stability, and solubility in common organic solvents. HBB can be easily synthesized in the laboratory, and its structure can be modified by introducing different substituents on the phenolic rings. However, HBB has some limitations, such as its potential toxicity and environmental hazards. HBB should be handled with care, and appropriate safety measures should be taken to prevent exposure to the compound.
Orientations Futures
There are several future directions for research on HBB, including its applications in drug discovery, materials science, and environmental remediation. HBB and its derivatives could be used as scaffolds for the design of novel drugs, such as anticancer agents and enzyme inhibitors. HBB-based polymers could be developed for applications in energy storage, water purification, and biocompatible materials. HBB could also be used as a model compound for studying the fate and transport of bisphenols in the environment, and their potential impacts on human health and ecosystems.
Méthodes De Synthèse
HBB can be synthesized by the reaction of 4-tert-butylphenol with 1,6-hexanediol in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The reaction yields HBB as a white crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Applications De Recherche Scientifique
HBB has been widely studied for its potential applications in various fields of science. In materials science, HBB has been used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyesters. These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for use in aerospace, electronics, and automotive industries.
In biochemistry, HBB has been investigated for its ability to interact with biological macromolecules, such as proteins and nucleic acids. Studies have shown that HBB can bind to proteins, such as bovine serum albumin, and induce conformational changes that affect their biological activity. HBB has also been shown to interact with DNA and RNA, and inhibit their replication and transcription.
Propriétés
IUPAC Name |
1-tert-butyl-4-[6-(4-tert-butylphenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-25(2,3)21-11-15-23(16-12-21)27-19-9-7-8-10-20-28-24-17-13-22(14-18-24)26(4,5)6/h11-18H,7-10,19-20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYOKKIHYUNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)


![1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)
![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)

![N-(1-{1-[2-(2-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B4933921.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)
